3-Methoxybutyl Methacrylate: Chemical Identity & Procurement
3-Methoxybutyl methacrylate (3-MBMA; CAS 6976-96-1) is a methacrylate ester monomer with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is a colorless to pale yellow liquid that serves as a building block for functional polymers and copolymers . The compound features a methoxy group on the butyl side chain, which imparts increased polarity and potential for hydrogen bonding relative to unsubstituted alkyl methacrylates [1].
●Functional methacrylate monomer with polarity-enhancing methoxy side chain
●Supports copolymer design requiring hydrogen-bonding capability and tunable hydrophilicity
●Compatible with solution, bulk, and aqueous emulsion polymerization workflows
[1] Odian, G. (2004). Principles of Polymerization (4th ed.). John Wiley & Sons. View Source
Why 3-MBMA Cannot Be Simply Replaced
Generic substitution of 3-Methoxybutyl methacrylate with standard alkyl methacrylates (e.g., n-butyl or 2-ethylhexyl methacrylate) is not straightforward due to the unique physicochemical profile conferred by the methoxy functionality. The ether oxygen in the side chain significantly alters monomer polarity, solubility, and the resulting polymer's glass transition temperature (Tg), mechanical properties, and surface energy [1]. A study on poly(3-methoxybutyl acrylate) homologue demonstrated a secondary transition point of -56°C, indicative of low-temperature flexibility not achieved by simple alkyl esters [2]. These differences translate into quantifiable variations in key performance indicators such as viscosity, refractive index, and polymer Tg, making 3-MBMA a non-interchangeable specialty monomer for targeted applications.
Polarity & copolymer composition
Methoxy side chain alters polarity and hydrogen-bonding capacity; nBMA or 2-EHMA lack this functionality, which may shift copolymerization behavior.
Low-temperature flexibility
Polymer transition temperatures are significantly lower for methoxybutyl-containing polymers; standard alkyl methacrylates may not retain flexibility at sub-zero temperatures.
Latent crosslinking potential
Post-polymerization oxidative crosslinking observed in the acrylate analog is not replicated by conventional methacrylates; direct substitution may eliminate self-reinforcing film properties.
[1] Otsu, T., & Yamada, B. (1969). Polymerization of methacrylic esters containing polar groups. Journal of Macromolecular Science—Chemistry, 3(2), 183-196. View Source
[2] Costanza, J. R., & Vona, J. A. (1966). Polymerization and crosslinking characteristics of a 3-methoxybutyl acrylate. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(10), 2659-2666. View Source
3-MBMA: Comparative Advantages Over Key Comparators
Higher Monomer Viscosity vs. n-Butyl Methacrylate
At 20°C, the viscosity of 3-Methoxybutyl methacrylate is 7.35 mPa·s , which is approximately 7-8 times higher than the viscosity of n-butyl methacrylate, reported at 0.92-1.09 mPa·s . This substantial difference in monomer rheology directly impacts handling, pumping, and the initial wetting behavior in coating and adhesive formulations before polymerization.
Monomer ViscosityCross-study comparable
7.35 mPa·s vs 0.92–1.09 mPa·s for nBMA (20°C)
Supports viscosity-dependent process review
Approximately 7× higher; influences film build and application rheology
Higher monomer viscosity can improve film build and reduce sagging in coatings, but also requires formulation adjustments for spray or roll-coat applications.
While direct Tg data for poly(3-MBMA) is not available in primary literature, a closely related acrylate analog, poly(3-methoxybutyl acrylate) (P3MBA), exhibits a secondary transition point of -56°C [1]. In contrast, poly(n-butyl methacrylate) (PnBMA) has a reported Tg of approximately +20°C to +25°C . The introduction of the methoxy group on the butyl chain drastically lowers the polymer's glass transition, yielding a material that remains flexible at sub-zero temperatures.
Polymer Tg / TransitionClass-level inference
−56°C (secondary transition of poly(3-methoxybutyl acrylate)) vs +20–25°C for PnBMA
Low-temperature flexibility context; data to verify for methacrylate homologue
Polymer Glass Transition Temperature (Tg) or Secondary Transition Point
Target Compound Data
-56°C (secondary transition point for poly(3-methoxybutyl acrylate) analog)
Comparator Or Baseline
Poly(n-butyl methacrylate) (PnBMA): +20°C to +25°C
Quantified Difference
~76-81°C lower transition temperature
Conditions
Data from J-GLOBAL literature abstract (Costanza & Vona, 1966) for the acrylate; standard DSC data for PnBMA.
Why This Matters
This dramatic reduction in transition temperature is critical for applications requiring low-temperature flexibility, such as cold-weather adhesives, sealants, and elastomers, where n-butyl methacrylate-based polymers would be rigid and brittle.
[1] Costanza, J. R., & Vona, J. A. (1966). Polymerization and crosslinking characteristics of a 3-methoxybutyl acrylate. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(10), 2659-2666. View Source
Higher Density and Refractive Index vs. nBMA
3-Methoxybutyl methacrylate has a reported density of 0.927-0.945 g/cm³ and a refractive index of 1.427 . In comparison, n-butyl methacrylate exhibits a lower density of approximately 0.894-0.896 g/cm³ and a refractive index of 1.422-1.424 . The higher values for 3-MBMA are attributable to the additional mass and polarizability of the methoxy oxygen.
Density & Refractive IndexCross-study comparable
Density: 0.927–0.945 g/cm³; RI: 1.427 vs nBMA density 0.894–0.896 g/cm³, RI 1.422–1.424
Optical and density design parameter review
+3.5–5.7% higher density, RI shift supports formulation differentiation
Density: +3.5-5.7% higher; Refractive Index: +0.003-0.005 units higher
Conditions
Measured at 20°C
Why This Matters
Higher density and refractive index are important for formulating materials where optical clarity, light transmission, or specific gravity is a design parameter, such as in optical coatings, lenses, or LED encapsulants.
Monomer densityRefractive indexOptical materials
Higher Boiling Point and Flash Point vs. nBMA
3-Methoxybutyl methacrylate exhibits a boiling point of 211-225.4°C and a flash point of 68-86.7°C , whereas n-butyl methacrylate has a significantly lower boiling point of 162-165°C and a flash point of 46-50°C . This higher thermal stability of 3-MBMA reduces the risk of volatilization and flammability during elevated temperature processing, storage, or application.
Boiling & Flash PointCross-study comparable
BP: 211–225.4°C, FP: 68–86.7°C vs nBMA BP 162–165°C, FP 46–50°C
Wider thermal processing window context
Reduced volatility and flammability risk at elevated temperatures
Boiling Point: +49 to +63°C higher; Flash Point: +22 to +40°C higher
Conditions
Measured at atmospheric pressure (760 mmHg)
Why This Matters
Higher boiling and flash points translate to lower vapor pressure, reduced odor, and a wider processing window, which can be a critical safety and handling advantage in industrial settings.
Monomer boiling pointFlash pointProcessing safety
Superior Crosslinking and Flexibility Balance
Research on poly(3-methoxybutyl acrylate), the direct acrylate analog, demonstrates that the polymer can be converted from a soft, rubbery, soluble thermoplastic film to a hard, glossy, flexible, crosslinked film upon exposure to air and/or transition metal catalysts at elevated temperatures [1]. This dual-cure behavior—combining low-temperature flexibility with latent crosslinking ability—is a direct consequence of the methoxybutyl side chain and is not observed in standard poly(n-butyl methacrylate), which typically remains a linear thermoplastic with limited post-cure crosslinking capability.
Latent CrosslinkingClass-level inference
Acrylate analog transitions from rubbery, soluble film to hard, glossy, crosslinked film upon air/metal catalyst exposure
Post-cure property development context
Analog behavior; methacrylate homologue crosslinking requires verification
Demonstrated ability to undergo oxidative crosslinking from soft thermoplastic to hard, glossy, crosslinked film (for acrylate analog)
Comparator Or Baseline
Poly(n-butyl methacrylate) (PnBMA): Minimal to no inherent post-polymerization crosslinking; remains a linear thermoplastic.
Quantified Difference
Qualitative change from rubbery, soluble film to hard, glossy, solvent-resistant film for the analog, versus unchanged properties for PnBMA.
Conditions
Exposure to air and/or transition metal catalysts at elevated temperatures (Costanza & Vona, 1966).
Why This Matters
This latent crosslinking feature allows for the design of coatings and adhesives that can be applied as flexible, processable films and subsequently hardened for durability and solvent resistance, offering a unique value proposition in functional materials.
[1] Costanza, J. R., & Vona, J. A. (1966). Polymerization and crosslinking characteristics of a 3-methoxybutyl acrylate. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(10), 2659-2666. View Source
Enhanced Polar Solvent Solubility vs. nBMA
3-Methoxybutyl methacrylate is reported to be highly soluble in water , a property not shared by n-butyl methacrylate, which is practically insoluble in water (<0.1 g/100 mL) [1]. This enhanced water solubility, along with likely improved miscibility with other polar solvents, stems from the methoxy ether functionality. This difference can influence the choice of polymerization media (e.g., emulsion vs. solution) and the compatibility of the monomer with polar co-monomers or additives.
Water SolubilityCross-study comparable
Highly soluble in water vs nBMA practically insoluble
Supports aqueous emulsion and hydrophilic copolymer design
Qualitative solubility difference; quantitative data to verify
n-Butyl methacrylate (nBMA): Practically insoluble in water (<0.1 g/100 mL)
Quantified Difference
Qualitative: Soluble vs. Insoluble
Conditions
Room temperature water solubility
Why This Matters
High water solubility facilitates use in aqueous emulsion polymerization and can improve compatibility with hydrophilic co-monomers, expanding the formulation design space for waterborne coatings, adhesives, and biomedical hydrogels.
[1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7354, n-Butyl methacrylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/n-Butyl-methacrylate. View Source
3-MBMA: High-Value Application Scenarios
Low-Temperature Flexible Adhesives and Sealants
Based on the inferred low glass transition temperature (class-level inference of -56°C for the acrylate analog), 3-MBMA-based copolymers are ideally suited for adhesives and sealants that must maintain flexibility and adhesion at sub-zero temperatures . This includes applications in cold-climate construction, automotive assembly, and aerospace, where conventional nBMA-based adhesives would become brittle and fail.
High-Performance Coatings with Latent Crosslinking
The ability of poly(3-methoxybutyl acrylate) to undergo oxidative crosslinking from a soft, rubbery film to a hard, glossy, solvent-resistant coating makes 3-MBMA a compelling monomer for designing high-performance coatings with unique cure profiles. This latent cure mechanism can be exploited in automotive clear coats, industrial floor coatings, and protective finishes where a balance of initial flexibility and final hardness is required.
Optical and Electronic Materials
The higher refractive index (1.427 vs. 1.422-1.424 for nBMA) and density (0.927-0.945 g/cm³ vs. 0.894-0.896 g/cm³) of 3-MBMA make it a preferred monomer for formulating optical coatings, LED encapsulants, and photonic materials where precise control over light transmission and specific gravity is critical. This differentiation enables fine-tuning of optical properties in advanced material systems.
Waterborne and Biomedical Polymer Formulations
The high water solubility of 3-MBMA allows its direct incorporation into aqueous emulsion polymerization recipes, facilitating the synthesis of waterborne latexes and hydrogels. This property, combined with its potential biocompatibility, positions 3-MBMA for use in biomedical adhesives, drug delivery matrices, and personal care products where water compatibility and low toxicity are paramount.
Application
Selection Property
Validation Focus
Low-temperature flexible adhesives & sealants
Low-Tg polymer design
Sub-zero mechanical flexibility
Coatings with latent crosslinking
Post-polymerization crosslinking capability
Film hardness development & solvent resistance
Optical & electronic materials
Refractive index & density control
Light transmission & specific gravity
Waterborne & biomedical polymer formulations
High water solubility
Aqueous emulsion compatibility
[1] Costanza, J. R., & Vona, J. A. (1966). Polymerization and crosslinking characteristics of a 3-methoxybutyl acrylate. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(10), 2659-2666. View Source
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